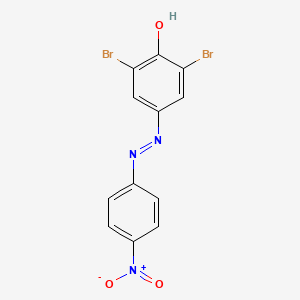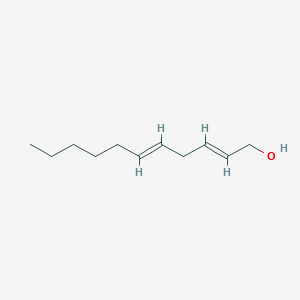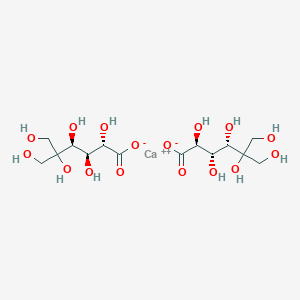
Calcium bis(2-C-(hydroxymethyl)-D-mannonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(2-C-(hydroxymethyl)-D-mannonate) is a calcium salt of a sugar acid derivative. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is derived from D-mannose, a sugar monomer that is part of the aldohexose series.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(2-C-(hydroxymethyl)-D-mannonate) typically involves the oxidation of D-mannose to produce D-mannonic acid, followed by the reaction with calcium ions to form the calcium salt. The reaction conditions often include the use of oxidizing agents such as nitric acid or bromine water under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for calcium bis(2-C-(hydroxymethyl)-D-mannonate) may involve biocatalytic processes where enzymes are used to catalyze the oxidation of D-mannose. This method is more environmentally friendly and can be more efficient compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions
Calcium bis(2-C-(hydroxymethyl)-D-mannonate) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of D-mannuronic acid.
Reduction: Reduction reactions can convert it back to D-mannose or other sugar alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include D-mannuronic acid, D-mannose, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
Calcium bis(2-C-(hydroxymethyl)-D-mannonate) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other sugar derivatives and as a chelating agent.
Biology: It is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for metabolic disorders.
作用機序
The mechanism of action of calcium bis(2-C-(hydroxymethyl)-D-mannonate) involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This can influence enzymatic activities and metabolic pathways. Additionally, its sugar moiety can interact with carbohydrate receptors on cell surfaces, influencing cellular signaling and transport processes .
類似化合物との比較
Similar Compounds
Similar compounds include other calcium salts of sugar acids such as calcium gluconate, calcium lactate, and calcium ascorbate. These compounds share similar properties in terms of solubility and reactivity but differ in their specific applications and biological effects .
Uniqueness
What sets calcium bis(2-C-(hydroxymethyl)-D-mannonate) apart is its specific structure derived from D-mannose, which imparts unique biochemical properties. Its ability to chelate metal ions and interact with carbohydrate receptors makes it particularly useful in both research and industrial applications .
特性
CAS番号 |
97334-72-0 |
|---|---|
分子式 |
C14H26CaO16 |
分子量 |
490.42 g/mol |
IUPAC名 |
calcium;(2S,3S,4S)-2,3,4,5,6-pentahydroxy-5-(hydroxymethyl)hexanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-7(15,2-9)5(12)3(10)4(11)6(13)14;/h2*3-5,8-12,15H,1-2H2,(H,13,14);/q;;+2/p-2/t2*3-,4+,5+;/m11./s1 |
InChIキー |
CODDTHODRLRBRO-GDQVUBHPSA-L |
異性体SMILES |
C(C(CO)([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O.C(C(CO)([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
正規SMILES |
C(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-[[2-methyl-4-(2-methylpyridin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12646785.png)
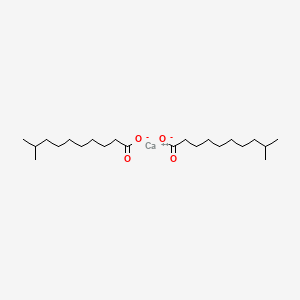

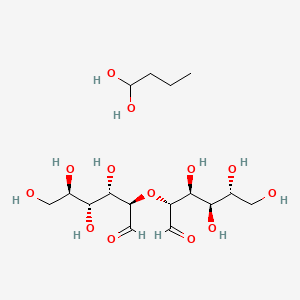
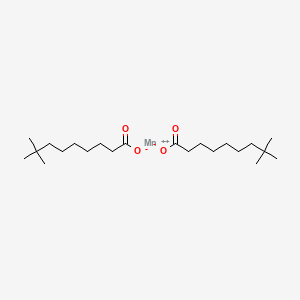

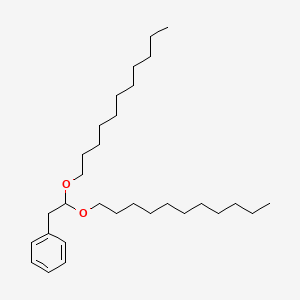
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12646820.png)



